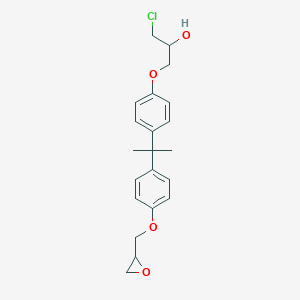

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Description

Properties

IUPAC Name |

1-chloro-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLOKZYCSSQYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400216 | |

| Record name | BADGE-HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13836-48-1 | |

| Record name | Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BADGE-HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A (3-CHLORO-2-HYDROXYPROPYL)GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W5KTO0C7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In vitro estrogenic activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether.

An In-Depth Technical Guide to the Assessment of In Vitro Estrogenic Activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether and Related Compounds

Authored by a Senior Application Scientist

Foreword

The evaluation of endocrine-disrupting chemicals (EDCs) is a critical aspect of modern toxicology and drug development. Among these, Bisphenol A (BPA) and its numerous derivatives are of significant interest due to their widespread use and potential to interfere with hormonal signaling pathways. This guide focuses on the in vitro assessment of the estrogenic activity of a specific BPA derivative, this compound, a chlorinated derivative of Bisphenol A diglycidyl ether (BADGE) that can form in aqueous and acidic environments.[1] Given the limited direct research on this specific compound, this document provides a comprehensive framework for its evaluation by leveraging established methodologies for BPA and its analogues. As your Senior Application Scientist, I will guide you through the mechanistic rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment.

The Mechanistic Underpinnings of Estrogenic Activity

Understanding the estrogenic activity of a compound begins with its interaction with estrogen receptors (ERs). There are two primary subtypes, ERα and ERβ, which are ligand-activated transcription factors.[2][3][4] The binding of an estrogenic compound, such as 17β-estradiol (E2) or a xenoestrogen like BPA, initiates a conformational change in the receptor, leading to a cascade of cellular events.

These events can be broadly categorized into two pathways:

-

Genomic Pathway: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3] This interaction recruits co-activators or co-repressors, ultimately modulating gene transcription.[4]

-

Non-Genomic Pathway: Some estrogen receptors are located in the cell membrane (mERs) or cytoplasm.[5] Ligand binding to these receptors can trigger rapid signaling cascades through second messengers and protein kinases, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]

A compound can act as an agonist , mimicking the effects of the natural hormone, or an antagonist , blocking the receptor and preventing the natural hormone from binding and exerting its effect.[2][7][8][9] The specific action of a BPA derivative can be receptor-subtype specific.[9]

Caption: Estrogen Receptor Signaling Pathways.

A Multi-Tiered Approach to In Vitro Assessment

No single assay can fully characterize the estrogenic potential of a compound. A tiered approach, employing assays that probe different aspects of the estrogen signaling pathway, provides a more complete and reliable assessment.

Tier 1: Receptor Binding and Activation - The Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful and rapid screening tool to determine if a compound can induce the interaction between the estrogen receptor and a coactivator protein, a crucial step in the genomic signaling pathway.[10][11][12][13]

Principle: The assay utilizes genetically engineered yeast strains. The ER ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to a transcriptional activation domain (AD). If the test compound binds to the ER-LBD and induces a conformational change that promotes interaction with the coactivator, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of a reporter gene, typically lacZ, which produces β-galactosidase. The enzymatic activity of β-galactosidase is then measured colorimetrically or lumimetrically.[12]

Experimental Protocol: Yeast Two-Hybrid Assay

-

Strain Preparation: Culture the recombinant Saccharomyces cerevisiae strain containing the ER-LBD-DBD and coactivator-AD expression plasmids in appropriate selective medium.

-

Compound Preparation: Dissolve this compound and control compounds (17β-estradiol as a positive agonist control, an anti-estrogen like tamoxifen for antagonist testing, and a vehicle control like DMSO) in a suitable solvent. Prepare a serial dilution series.

-

Assay Incubation: In a 96-well plate, add the yeast culture and the test compounds at their final desired concentrations.

-

Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Reporter Assay: Lyse the yeast cells to release the β-galactosidase. Add a substrate for the enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for colorimetric assay or a chemiluminescent substrate).

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the reporter activity to cell density (OD600). Plot the dose-response curve and determine the EC50 (half-maximal effective concentration) for agonists. For antagonist testing, perform the assay in the presence of a fixed concentration of 17β-estradiol.

Caption: Yeast Two-Hybrid (Y2H) Assay Workflow.

Tier 2: Transcriptional Activation in Mammalian Cells - Reporter Gene Assay

To assess estrogenic activity in a more physiologically relevant context, reporter gene assays in mammalian cell lines are employed.[14][15] These assays confirm that a compound can activate the endogenous cellular machinery to drive transcription from an ERE.

Principle: A mammalian cell line that expresses ERα and/or ERβ (e.g., MCF-7 or engineered HEK293 cells) is transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) downstream of a promoter with one or more EREs.[14][16][17] When an estrogenic compound activates the ER, the complex binds to the EREs and drives the expression of the reporter gene, which can be quantified.[16][17]

Experimental Protocol: Luciferase Reporter Gene Assay

-

Cell Culture: Culture the chosen mammalian cell line (e.g., MCF7-VM7Luc4E2, which stably expresses a luciferase reporter) in the recommended growth medium.[14]

-

Hormone Deprivation: Prior to the assay, switch the cells to a phenol red-free medium containing charcoal-stripped serum for at least 24-48 hours to reduce background estrogenic activity.

-

Plating and Treatment: Seed the cells into 96- or 384-well plates.[14] After allowing them to attach, treat the cells with a serial dilution of the test compound and controls.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

Cell Lysis and Luciferase Assay: Wash the cells with PBS, then add a lysis buffer. Transfer the lysate to an opaque assay plate and add the luciferase substrate.

-

Data Acquisition: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Plot the relative light units (RLU) against the compound concentration to generate a dose-response curve and calculate the EC50.

Caption: Mammalian Cell Reporter Gene Assay Workflow.

Tier 3: Phenotypic Response - MCF-7 Cell Proliferation (E-SCREEN) Assay

The E-SCREEN assay provides a phenotypic readout of estrogenic activity by measuring the proliferation of the ER-positive human breast cancer cell line, MCF-7.[18][19] This assay integrates the entire cellular response, including both genomic and non-genomic pathways, culminating in cell division.

Principle: The proliferation of MCF-7 cells is dependent on the presence of estrogens. By culturing the cells in a hormone-depleted medium, their growth is arrested. The addition of an estrogenic compound will rescue this arrest and stimulate proliferation in a dose-dependent manner.[18]

Experimental Protocol: E-SCREEN Assay

-

Cell Culture and Hormone Deprivation: Maintain MCF-7 cells in their standard growth medium.[20] For the assay, switch them to a phenol red-free medium with charcoal-stripped serum for several days to synchronize the cells and minimize background proliferation.[21]

-

Seeding: Trypsinize the cells and seed them at a low density (e.g., 2 x 10^4 cells/well) in a 24- or 96-well plate.[19]

-

Treatment: After 24 hours, replace the medium with fresh hormone-depleted medium containing the serial dilutions of the test compound and controls.

-

Incubation: Incubate the plates for an extended period, typically 96 to 144 hours, to allow for cell proliferation.[19]

-

Quantification of Proliferation: At the end of the incubation, quantify the cell number. This can be done using various methods:

-

Crystal Violet Staining: Fix and stain the cells, then solubilize the dye and measure absorbance.

-

Metabolic Assays (e.g., MTT, WST-1): Add the reagent, incubate, and measure the absorbance, which correlates with the number of viable cells.

-

Direct Cell Counting: Trypsinize and count the cells from each well.

-

-

Data Analysis: Calculate the proliferative effect (PE) relative to the negative control. Plot the PE against the compound concentration to determine the EC50 and the relative proliferative potency (RPP) compared to 17β-estradiol.

Caption: MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow.

Data Presentation and Interpretation

For a comprehensive evaluation, the results from all assays should be compiled and compared. A summary table is an effective way to present the quantitative data.

| Assay | Endpoint | 17β-Estradiol (E2) | Bisphenol A (BPA) | BPA-(3-chloro-2-hydroxypropyl)glycidyl ether |

| Yeast Two-Hybrid | EC50 (M) | 1 x 10⁻¹⁰ | 1 x 10⁻⁶ | Experimental Value |

| Reporter Gene Assay | EC50 (M) | 5 x 10⁻¹² | 5 x 10⁻⁷ | Experimental Value |

| MCF-7 Proliferation | EC50 (M) | 1 x 10⁻¹¹ | 1 x 10⁻⁶ | Experimental Value |

| Relative Potency | vs. E2 | 1 | ~1 x 10⁻⁴ | Calculated Value |

Note: Values for E2 and BPA are representative and may vary between specific assay conditions. The potency of BPA is generally several orders of magnitude lower than that of E2.[9]

Key Considerations for Interpretation:

-

Potency: The EC50 value indicates the concentration at which the compound elicits 50% of its maximal response. A lower EC50 signifies higher potency.

-

Efficacy: This is the maximum response a compound can produce. A compound may be a full agonist (achieving the same maximal response as E2) or a partial agonist (a lower maximal response).

-

Antagonism: If a compound inhibits the response to E2 in a co-treatment experiment, it is acting as an antagonist.

-

Cytotoxicity: It is crucial to run parallel cytotoxicity assays to ensure that any decrease in signal (e.g., in reporter or proliferation assays) is not due to cell death.

Conclusion

The in vitro assessment of the estrogenic activity of this compound requires a systematic and multi-faceted approach. By employing a battery of tests, from receptor-level interaction assays like the Yeast Two-Hybrid to cell-based transcriptional activation and phenotypic proliferation assays, researchers can build a comprehensive profile of the compound's potential as an endocrine disruptor. This guide provides the foundational principles and detailed protocols to empower scientists in drug development and toxicology to conduct these evaluations with scientific rigor and integrity. The resulting data is essential for informed risk assessment and the development of safer chemical alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential interactions of bisphenol A and 17beta-estradiol with estrogen receptor alpha (ERalpha) and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogenic activities of chemicals related to food contact plastics and rubbers tested by the yeast two-hybrid assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]

- 21. genome.ucsc.edu [genome.ucsc.edu]

Hydrolysis and Stability of BADGE-HCl in Aqueous Solutions: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers and Scientists

Abstract

Bisphenol A diglycidyl ether (BADGE) is a critical component in the formulation of epoxy resins and vinyl organosol coatings, primarily used for the internal lining of food and beverage cans.[1] The integrity and chemical behavior of these coatings are paramount to food safety. Unreacted BADGE and its derivatives can migrate from the polymer matrix into foodstuffs, where they undergo chemical transformations.[2] This guide provides a comprehensive technical overview of the hydrolysis and stability of BADGE and its chlorinated derivatives, particularly BADGE-HCl, in aqueous environments. We will explore the underlying chemical mechanisms, kinetic profiles, critical influencing factors, and the authoritative analytical methodologies required for their robust quantification. This document is intended to serve as a foundational resource for researchers, quality control scientists, and drug development professionals investigating food contact materials and the stability of related epoxide compounds.

Introduction: The Chemistry and Context of BADGE

BADGE is synthesized from the reaction of bisphenol A (BPA) and epichlorohydrin, resulting in a molecule characterized by a central BPA structure flanked by two reactive epoxide rings.[1] It is this epoxide functionality that is central to its polymerization into a protective, cross-linked resin. However, residual, unreacted BADGE monomer is a known migrant.[3] Furthermore, in the production of polyvinyl chloride (PVC) organosol lacquers, BADGE is often used as a scavenger for hydrochloric acid, which is generated during thermal curing.[4][5] This process leads to the formation of chlorinated derivatives, such as BADGE·HCl and BADGE·2HCl, within the coating itself.[4]

Once these molecules migrate into aqueous or acidic foodstuffs, they are susceptible to hydrolysis—a reaction where the epoxide rings are opened by the nucleophilic attack of water.[5][6] This process leads to a family of related compounds, including BADGE·H₂O (mono-hydrolyzed) and BADGE·2H₂O (fully hydrolyzed), as well as mixed derivatives like BADGE·HCl·H₂O.[7] The presence and concentration of this entire family of compounds are subject to regulatory scrutiny due to potential toxicological concerns.[8][9]

Table 1: Key BADGE Derivatives and Their Nomenclature

| Common Name | Chemical Name | Molecular Formula |

| BADGE | 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane | C₂₁H₂₄O₄ |

| BADGE·H₂O | 2-(4-(2-(4-(2,3-dihydroxypropoxy)phenyl)propan-2-yl)phenoxy)-3-propoxy-1-ol | C₂₁H₂₆O₅ |

| BADGE·2H₂O | 2,2'-((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-1,2,3-triol) | C₂₁H₂₈O₆ |

| BADGE·HCl | 1-chloro-3-(4-(2-(4-(2,3-epoxypropoxy)phenyl)propan-2-yl)phenoxy)propan-2-ol | C₂₁H₂₅ClO₄ |

| BADGE·2HCl | 2,2'-((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(1-chloropropan-2-ol) | C₂₁H₂₆Cl₂O₄ |

| BADGE·HCl·H₂O | 1-chloro-3-(4-(2-(4-(2,3-dihydroxypropoxy)phenyl)propan-2-yl)phenoxy)propan-2-ol | C₂₁H₂₇ClO₅ |

Reaction Pathways: Hydrolysis and Chlorination

The stability of BADGE and its derivatives in aqueous media is dictated by the reactivity of the epoxide ring. This three-membered ring is strained and susceptible to nucleophilic attack, which relieves the ring strain. In the context of food simulants and biological systems, the primary nucleophiles are water (hydrolysis) and chloride ions.

The reaction proceeds in a stepwise manner:

-

First Reaction: One of the two epoxide rings on a BADGE molecule reacts. This can be with a water molecule to form BADGE·H₂O or with a chloride ion (in the presence of a proton source) to form BADGE·HCl.

-

Second Reaction: The remaining epoxide ring on the mono-substituted derivative reacts, leading to the fully transformed products: BADGE·2H₂O, BADGE·2HCl, or the mixed derivative, BADGE·HCl·H₂O.

The diagram below illustrates these competing reaction pathways.

Caption: Reaction pathways for BADGE transformation in aqueous and acidic media.

Chemical Kinetics and Influencing Factors

The rate at which these transformations occur is critical for assessing consumer exposure. The hydrolysis of BADGE's epoxide groups generally follows pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of BADGE.[10][11] Several environmental factors significantly influence these reaction rates.

Effect of pH

The pH of the aqueous medium is a dominant factor.

-

Acid Catalysis (pH < 7): Under acidic conditions, the hydrolysis rate is significantly accelerated.[10] The mechanism involves the protonation of the epoxide's oxygen atom. This protonation makes the ring's carbon atoms more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[12][13] This is highly relevant for acidic foods such as tomato sauce or fruit juices.

-

Neutral Conditions (pH ≈ 7): At neutral pH, the reaction still proceeds via nucleophilic attack by water, but at a slower rate compared to acidic or basic conditions.[11]

-

Base Catalysis (pH > 7): In alkaline conditions, the hydrolysis is catalyzed by the hydroxide ion (OH⁻), a much stronger nucleophile than water. This mechanism also significantly increases the rate of epoxide ring opening.

Effect of Temperature

As with most chemical reactions, temperature has a profound effect on the hydrolysis rate, which can be described by the Arrhenius equation.[10] Increased temperature provides the necessary activation energy for the reaction, leading to a faster degradation of BADGE. Studies have shown that heat processing during canning and sterilization dramatically affects the migration and subsequent hydrolysis of BADGE.[14] Long-term storage, even at ambient temperatures, also influences the final concentration of hydrolysis products.[15][16]

Table 2: Hydrolysis Kinetics of BADGE in Various Food Simulants

| Food Simulant | Temperature (°C) | Half-Life (days) | Rate Constant (k) | Reference |

| Distilled Water (pH 7) | 15 | 11 | Not specified | [11] |

| Distilled Water (pH 7) | 25 | 4.6 | Not specified | [11] |

| Distilled Water (pH 7) | 40 | 1.4 | Not specified | [11] |

| 3% Acetic Acid | 40 | ~0.8 | k₁=0.59 day⁻¹ | [10] |

| Distilled Water | 40 | ~2.3 | k₁=0.21 day⁻¹ | [10] |

| 15% Ethanol | 40 | ~4.6 | k₁=0.11 day⁻¹ | [10] |

Note: Data is compiled and interpreted from cited sources. Half-life in the study by Losada et al. (1992) was calculated from the provided first-order rate constant (k₁) for the initial hydrolysis step.

Effect of the Food Matrix

The food matrix itself plays a complex role. In fatty or oily foods, the lipophilic BADGE molecule may be protected from the aqueous phase, dramatically slowing its hydrolysis rate.[4][17] Conversely, in homogenous aqueous foods like beverages, BADGE is readily available for hydrolysis and is often rapidly converted to its diol form (BADGE·2H₂O).[17][18] Furthermore, the epoxide groups of BADGE can react with other nucleophilic components in food, such as amino acids (e.g., cysteine) in proteins, leading to a wider array of reaction products and making a complete mass balance challenging.[6]

Authoritative Analytical Methodology

Accurate quantification of BADGE and its derivatives is essential for regulatory compliance and risk assessment. The standard and most reliable method involves High-Performance Liquid Chromatography (HPLC).[7]

Expertise in Method Selection:

-

Separation: Reversed-phase (RP) HPLC is the technique of choice, typically using a C18 column. This allows for the separation of the various BADGE derivatives based on their polarity. The parent BADGE molecule is the most nonpolar, while the fully hydrolyzed BADGE·2H₂O is the most polar.

-

Detection:

-

Fluorescence Detection (FLD): The bisphenol A moiety is naturally fluorescent. FLD provides excellent sensitivity and selectivity for BADGE and its derivatives, making it a cost-effective and robust detection method.[4][10]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers the highest degree of specificity and confirmatory power.[7][19][20] It allows for the unambiguous identification of each derivative by its unique mass-to-charge ratio (m/z) and fragmentation pattern. This is particularly crucial for complex food matrices. Atmospheric pressure chemical ionization (APCI) is a common ionization source for these compounds.[7]

-

Self-Validating Experimental Protocol: Quantification in a Food Simulant

This protocol outlines a self-validating system for the analysis of BADGE derivatives migrating into a 3% acetic acid food simulant.

1. Sample Preparation & Extraction:

- An aliquot of the food simulant (e.g., 5 mL) that has been in contact with the can coating is taken.

- Causality: To ensure all derivatives are accounted for and to create a single, stable analyte for easier quantification, forced hydrolysis can be employed. This involves heating the sample under controlled acidic conditions to convert all BADGE, BADGE·H₂O, and other intermediates to the final, stable BADGE·2H₂O product.[5]

- Trustworthiness: An internal standard (e.g., a deuterated version of BADGE or a structurally similar compound not present in the sample) is added at a known concentration. This corrects for any variability or loss during the extraction and analysis process.

- Liquid-liquid extraction (LLE) is performed using a suitable organic solvent like ethyl acetate. The analytes are more soluble in the organic phase, which is then separated from the aqueous simulant.[20]

- The organic extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase (e.g., methanol:water mixture).[20]

2. HPLC-FLD/MS Analysis:

- The reconstituted sample is injected into the LC system.

- A gradient elution program is used, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic phase (e.g., acetonitrile or methanol). This ensures that the most polar compounds (like BADGE·2H₂O) elute first, followed by the less polar derivatives.

- The detector (FLD or MS) monitors the column effluent and generates a chromatogram.

3. Quantification & Validation:

- An external calibration curve is generated by preparing a series of standards of known concentrations for each target analyte.

- The peak area of each analyte in the sample is compared to the calibration curve to determine its concentration.

- The recovery of the internal standard is checked to validate the extraction efficiency for that specific sample. A recovery within a predefined range (e.g., 80-120%) ensures the trustworthiness of the result.

// Nodes

Sample [label="Food Simulant Sample", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Spike [label="Spike with\nInternal Standard"];

Extract [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)"];

Evap [label="Evaporate & Reconstitute\nin Mobile Phase"];

Inject [label="Inject into HPLC", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Separate [label="Reversed-Phase\nChromatographic Separation"];

Detect [label="Detection\n(FLD or MS/MS)"];

Quantify [label="Quantification using\nCalibration Curve", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Spike;

Spike -> Extract;

Extract -> Evap;

Evap -> Inject;

Inject -> Separate;

Separate -> Detect;

Detect -> Quantify;

}

Caption: A typical workflow for the analysis of BADGE derivatives.

Regulatory Landscape and Toxicological Significance

The study of BADGE hydrolysis is driven by food safety regulations. Regulatory bodies have set migration limits for these compounds from food contact materials.

-

European Union: Commission Regulation (EC) No 1895/2005 establishes specific migration limits (SMLs). The SML for the sum of BADGE, BADGE·H₂O, and BADGE·2H₂O is 9 mg/kg of food.[16][21] A separate, more stringent SML of 1 mg/kg applies to the sum of the chlorinated derivatives: BADGE·HCl, BADGE·2HCl, and BADGE·HCl·H₂O.[4][16][21]

-

United States: The Food and Drug Administration (FDA) regulates food contact substances. While it has abandoned the authorization for the use of BPA-based epoxy resins in packaging for infant formula, it continues to permit the use of BADGE in other food can linings, deeming current exposure levels safe.[22][23]

The toxicological profiles of these compounds are a subject of ongoing research. The parent BADGE molecule has been shown to be mutagenic in some in vitro tests, but this activity is generally not observed in in vivo studies.[9][17] The hydrolysis of the epoxide groups is considered a detoxification pathway, as the resulting diol products are generally less reactive.[6] However, some studies have investigated potential endocrine-disrupting effects of BADGE and its derivatives.[2][24]

Conclusion

The stability of BADGE and the formation of its hydrolysis and chlorination products in aqueous solutions are complex processes governed by kinetics and influenced by pH, temperature, and the surrounding matrix. A thorough understanding of the reaction mechanisms, from the initial ring-opening of the epoxide to the formation of stable diols, is critical for accurately assessing human exposure and ensuring compliance with food safety regulations. The use of robust, validated analytical methods, primarily HPLC coupled with fluorescence or mass spectrometric detection, is indispensable for scientists in this field. This guide provides the foundational knowledge and practical considerations necessary to confidently navigate the challenges associated with the analysis of BADGE and its environmentally relevant derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. newfoodmagazine.com [newfoodmagazine.com]

- 7. Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of the coating lacquer on food cans, bisphenol A diglycidyl ether (BADGE), its hydrolysis products and a chlorohydrin of BADGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EU additive panel opinion on BADGE [foodnavigator.com]

- 10. researchgate.net [researchgate.net]

- 11. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

- 13. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. foodpackagingforum.org [foodpackagingforum.org]

- 17. food.ec.europa.eu [food.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. d-nb.info [d-nb.info]

- 22. fda.gov [fda.gov]

- 23. compliancegate.com [compliancegate.com]

- 24. researchgate.net [researchgate.net]

Genotoxicity and Cytotoxicity of Bisphenol A Diglycidyl Ether (BADGE) Chlorinated Derivatives: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether (BADGE) is a primary component of epoxy resins used extensively in protective coatings for food and beverage cans.[1][2] During the manufacturing process and subsequent storage, BADGE can migrate into foodstuffs and react with the aqueous and acidic environment to form various hydrolysis and chlorinated derivatives.[3][4] While the toxicology of the parent compound, bisphenol A (BPA), is well-documented, the potential bioactivity of BADGE and its derivatives, particularly the chlorinated forms, warrants a thorough and nuanced investigation.[4] Concerns regarding their potential mutagenic, genotoxic, and endocrine-disrupting effects have been raised.[1][3] This technical guide provides a comprehensive overview of the cytotoxicity and genotoxicity of BADGE chlorinated derivatives, synthesizes key findings from authoritative studies, and presents detailed protocols for essential assessment assays. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously evaluate the safety profile of these compounds.

Introduction: The Formation and Relevance of BADGE Derivatives

BADGE is synthesized from the reaction of bisphenol A (BPA) with epichlorohydrin.[2] It serves as a monomer for epoxy resins and is also used as an additive to scavenge hydrochloric acid formed during the thermal curing of PVC-based coatings.[3] This dual role leads to the formation of several derivatives when the coating comes into contact with food matrices, which typically contain water and chloride ions.

The primary derivatives of concern are:

-

Hydrolysis Products: BADGE can react with water to form BADGE·H₂O and BADGE·2H₂O.

-

Chlorinated Derivatives: In the presence of hydrochloric acid, chlorinated derivatives such as BADGE·HCl, BADGE·2HCl, and the mixed derivative BADGE·HCl·H₂O are formed.[3]

These transformation products can be ingested by consumers, making their toxicological assessment a public health priority. The European Union has established specific migration limits (SMLs) for the sum of BADGE and its hydrolyzed products (9 mg/kg of food) and for the sum of its chlorinated derivatives (1 mg/kg of food), underscoring the regulatory concern over these compounds.[5][6]

Cytotoxicity of BADGE Chlorinated Derivatives

Cytotoxicity refers to the ability of a chemical to cause damage to cells, potentially leading to necrosis or apoptosis. For BADGE derivatives, the reactive epoxy groups are a primary source of concern, as they can form covalent bonds with cellular macromolecules.

Mechanisms of Cytotoxicity

The cytotoxic effects of BADGE and its derivatives are often linked to:

-

Membrane Disruption: Direct interaction with the cell membrane can compromise its integrity, leading to leakage of cellular contents.

-

Mitochondrial Dysfunction: Some chemicals can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), inducing oxidative stress.[7]

-

Protein Inactivation: Covalent binding to essential enzymes and structural proteins can disrupt critical cellular functions.

Studies have shown that BADGE and its derivatives can induce cytotoxic effects in various cell lines. The degree of cytotoxicity often depends on the specific derivative, the cell type, and the concentration tested. It is crucial to establish a clear dose-response relationship to distinguish true cytotoxicity from non-specific effects at excessively high concentrations.[8]

Quantitative Cytotoxicity Data

The following table summarizes representative findings on the cytotoxicity of BADGE and its derivatives. Note that direct comparisons can be challenging due to variations in experimental systems.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| BADGE | Human Lymphocytes | CBPI | Proliferation | Decrease at 12.5-62.5 µg/mL | [9] |

| BADGE·2HCl | Human Lymphocytes | CBPI | Proliferation | Decrease at 6.25-50.0 µg/mL | [9] |

| BADGE·2H₂O | Human Lymphocytes | CBPI* | Proliferation | Decrease at 25.0-100.0 µg/mL | [9] |

*Cytokinesis Block Proliferation Index (CBPI) is a measure of cell division frequency.

These data suggest that the chlorinated derivative BADGE·2HCl may exhibit greater cytotoxicity (effective at lower concentrations) than the parent compound or its hydrolyzed form in this specific assay.[9]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a foundational experiment in toxicology for establishing a dose-response curve.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., BADGE·2HCl) in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve the desired final concentrations. Scientist's Note: Ensure the final solvent concentration in all wells, including controls, is identical and non-toxic (typically ≤0.5%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include the following controls:

-

Vehicle Control: Cells treated with the solvent at the same final concentration used for the test compounds. This represents 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to ensure the assay is responsive.

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, formazan crystals will form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the % Viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Genotoxicity of BADGE Chlorinated Derivatives

Genotoxicity describes the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.[10] A compound can be genotoxic by causing gene mutations, structural chromosome aberrations (clastogenicity), or numerical chromosome aberrations (aneugenicity).[10][11]

Mutagenicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess a chemical's potential to produce gene mutations.[12][13] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[12] A mutagenic substance can cause a reverse mutation in these bacteria, restoring the gene's function and allowing the bacteria to grow and form colonies.

Studies have shown that BADGE itself can be mutagenic in bacteria, but this effect is often reduced or eliminated in the presence of S9 metabolic activation mix.[14] In contrast, some studies report that its hydrolysis product, BADGE·2H₂O, and its chlorinated derivative, BADGE·2HCl, show no mutagenic activity in the Ames test.[14] This highlights a critical principle: the biological activity of a parent compound cannot be used to predict the activity of its derivatives.

Chromosomal Damage Assessment: The Micronucleus Test

The in vitro micronucleus test is a robust assay for identifying substances that cause chromosomal damage.[15][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[15] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

A key study examined the genotoxicity of BADGE, its hydrolysis products, and BADGE·2HCl using the in vitro micronucleus test with human peripheral blood lymphocytes.[9] The results demonstrated that all tested compounds were capable of inducing a significant increase in micronuclei frequencies, indicating genotoxic potential.[9] The concentrations tested ranged from 6.25 to 100.0 µg/ml, depending on the compound.[9] This finding is significant because it shows that even derivatives that are negative in the Ames test (which detects gene mutations) can still pose a genotoxic risk by causing larger-scale chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

This protocol outlines the cytokinesis-block micronucleus assay, which is the preferred method as it ensures that only cells that have undergone division are scored.

Principle: Cells are treated with the test substance. Cytochalasin B is added to block cytokinesis (the final step of cell division), resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored, providing a direct measure of chromosomal damage that occurred during the preceding mitosis.

Step-by-Step Methodology:

-

Cell Culture: Use a suitable cell line (e.g., L5178Y, TK6) or primary cells (e.g., human peripheral blood lymphocytes). Culture them under standard conditions.

-

Treatment: Expose the cells in culture to at least three concentrations of the test article, a vehicle control, and a positive control.

-

Concentration Selection: The highest concentration should induce significant cytotoxicity (e.g., 55±5% reduction in cell proliferation) or be 10 mM, whichever is lower. This is determined from a preliminary cytotoxicity test.

-

Positive Controls: Include a clastogen (e.g., Mitomycin C) and, if relevant, an aneugen (e.g., Colchicine), both with and without S9 metabolic activation, to validate the assay's sensitivity.

-

-

Metabolic Activation (Optional but Recommended): To mimic in vivo metabolism, parallel experiments are conducted in the presence of an exogenous metabolic system, typically a rat liver S9 fraction.

-

Exposure and Cytochalasin B Addition:

-

Short Treatment (3-6 hours): Add the test compound. After the exposure period, wash the cells and add fresh medium containing Cytochalasin B.

-

Long Treatment (1.5-2.0 normal cell cycles): Add the test compound and Cytochalasin B concurrently.

-

-

Harvesting: Harvest the cells at a time equivalent to 1.5-2.0 normal cell cycles after the start of treatment.

-

Slide Preparation:

-

Treat cells with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fix the cells using a methanol/acetic acid fixative.

-

Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

-

Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the nuclei and micronuclei.

-

Scoring and Analysis:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A positive result is defined as a concentration-related increase in the frequency of micronucleated cells, or a clear, statistically significant increase at one concentration, that exceeds the historical vehicle control range.

-

Simultaneously, calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

-

Conclusion and Future Directions

The available evidence indicates that chlorinated derivatives of BADGE possess distinct toxicological profiles that differ from the parent compound. While some derivatives may show reduced mutagenicity in bacterial assays, they can still exhibit significant cytotoxicity and induce chromosomal damage in mammalian cells.[9][14] Specifically, compounds like BADGE·2HCl have been shown to be both cytotoxic and genotoxic in vitro.[9]

This underscores a critical principle in toxicology and drug development: structure-activity relationships are complex, and the safety of individual metabolites and derivatives must be empirically determined. Relying on data from the parent compound alone is insufficient for a comprehensive risk assessment.

For researchers in the field, future work should focus on:

-

In Vivo Studies: Validating the in vitro findings with in vivo genotoxicity assays (e.g., rodent micronucleus test) to understand systemic effects.[17]

-

Mechanistic Elucidation: Investigating the specific types of DNA damage (e.g., adducts, strand breaks) and the cellular pathways involved (e.g., oxidative stress, DNA repair).

-

Mixture Toxicology: Assessing the combined toxicological effects of the complex mixtures of BADGE derivatives that are likely present in contaminated foodstuffs.[18]

By employing the rigorous methodologies outlined in this guide, the scientific community can continue to build a comprehensive understanding of the risks associated with these prevalent compounds, ensuring better protection of public health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. researchgate.net [researchgate.net]

- 5. Restriction of epoxy derivatives in food contact materials | EUR-Lex [eur-lex.europa.eu]

- 6. compliancegate.com [compliancegate.com]

- 7. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discrimination between genotoxicity and cytotoxicity in the induction of DNA double-strand breaks in cells treated with etoposide, melphalan, cisplatin, potassium cyanide, Triton X-100, and gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of the coating lacquer on food cans, bisphenol A diglycidyl ether (BADGE), its hydrolysis products and a chlorohydrin of BADGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. who.int [who.int]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. researchgate.net [researchgate.net]

- 15. Micronucleus test - Wikipedia [en.wikipedia.org]

- 16. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Combined genotoxicity of chlorinated products from tyrosine and benzophenone-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of BADGE-HCl from Epoxy Resins in Food Packaging

This guide provides a comprehensive technical overview of the formation of Bisphenol A diglycidyl ether (BADGE) derivatives, specifically its chlorohydrins such as BADGE·HCl, originating from epoxy resin coatings in food packaging. It is intended for researchers, scientists, and professionals in drug development and food safety who require a deep understanding of the chemical mechanisms, analytical methodologies, regulatory context, and toxicological implications of these compounds.

Section 1: Introduction to BADGE in Food Contact Materials

Bisphenol A diglycidyl ether (BADGE) is a fundamental component in the formulation of epoxy resins.[1][2] These resins are extensively used as protective internal coatings for metal food and beverage cans to prevent corrosion and maintain food quality.[3][4] BADGE-based epoxy resins provide excellent adhesion, chemical resistance, and durability, making them a mainstay in the packaging industry for decades.[1]

However, the reactive nature of the epoxy groups in the BADGE molecule allows it to undergo various chemical transformations.[5] Unreacted BADGE monomers or low molecular weight oligomers can migrate from the can coating into the food product, particularly during heat treatment for sterilization and long-term storage.[6][7] Once in the food matrix, BADGE can react with food components and form various derivatives, including hydrolysis products (BADGE·H₂O, BADGE·2H₂O) and chlorohydrins (BADGE·HCl, BADGE·2HCl).[8][9]

The formation of these derivatives is of significant concern as their toxicological profiles may differ from the parent BADGE molecule, and their presence is regulated by food safety authorities worldwide.[8][10] This guide will focus specifically on the formation pathways and analytical investigation of BADGE chlorohydrins.

Section 2: The Chemical Formation of BADGE-HCl

The primary pathway for the formation of BADGE chlorohydrins is the reaction of the epoxide rings of BADGE with a source of hydrochloric acid (HCl).[8] A significant source of HCl in can coatings is the thermal decomposition of polyvinyl chloride (PVC), which is sometimes used in organosol lacquers.[3][8] During the curing process of these coatings at high temperatures, HCl is released and can react with the epoxy groups of BADGE.

The reaction mechanism involves the nucleophilic attack of the chloride ion (Cl⁻) on one of the carbon atoms of the epoxide ring. This is followed by protonation of the resulting alkoxide, leading to the opening of the epoxide ring and the formation of a chlorohydrin. This reaction can occur on one or both of the epoxide rings of the BADGE molecule, resulting in the formation of BADGE·HCl and BADGE·2HCl, respectively.

Additionally, the presence of water in the food can lead to the formation of a mixed derivative, BADGE·HCl·H₂O, where one epoxide ring has reacted with HCl and the other with water.[8] The acidic conditions present in some foodstuffs can also facilitate these reactions.[3]

Caption: Formation pathway of BADGE chlorohydrins.

Section 3: Regulatory Landscape and Toxicological Significance

The potential for migration of BADGE and its derivatives into food has led to the establishment of regulatory limits by food safety agencies. In the European Union, Commission Regulation (EC) No 1895/2005 sets specific migration limits (SMLs) for BADGE and its derivatives.[11][12]

Table 1: European Union Specific Migration Limits (SMLs) for BADGE and its Derivatives

| Substance Group | SML (in mg/kg of food or food simulant) |

| Sum of BADGE, BADGE·H₂O, and BADGE·2H₂O | 9 mg/kg |

| Sum of BADGE·HCl, BADGE·2HCl, and BADGE·H₂O·HCl | 1 mg/kg |

Source: Commission Regulation (EC) No 1895/2005[12]

These regulations underscore the need for sensitive and reliable analytical methods to ensure compliance and protect consumer health.

From a toxicological perspective, while extensive data exists for BADGE, information on its chlorohydrins is less comprehensive.[8] Some studies have indicated that BADGE derivatives, including chlorohydrins, may exhibit cytotoxic and genotoxic effects in vitro.[13] For instance, BADGE·2HCl has been identified as a cytotoxic derivative.[10] The differing toxicological profiles of the parent compound and its derivatives necessitate their individual assessment in risk analysis.

Section 4: Analytical Methodologies for the Determination of BADGE-HCl

The accurate quantification of BADGE-HCl in various food matrices is crucial for regulatory compliance and risk assessment. The analytical workflow typically involves extraction of the analytes from the food sample, followed by cleanup and instrumental analysis.

Sample Preparation and Extraction

The choice of extraction technique depends on the nature of the food matrix.

-

For fatty foods , such as fish in oil, a solvent extraction with a non-polar solvent like ethyl acetate is commonly employed.[3]

-

For aqueous and acidic foods , a solid-phase extraction (SPE) with a polymeric sorbent is often used to concentrate the analytes and remove interfering matrix components.[3]

Experimental Protocol: Extraction of BADGE Derivatives from Canned Fish in Oil

-

Homogenization: Homogenize the entire content of the can to ensure a representative sample.

-

Extraction:

-

Weigh 3 g of the homogenized sample into a centrifuge tube.

-

Add 6 mL of ethyl acetate.

-

Shake the mixture vigorously for 20 minutes.

-

Sonicate for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[3]

-

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic layer.[3]

-

Evaporation: Transfer 5 mL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 1 mL of a methanol:water (1:1) solution.

-

Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to instrumental analysis.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) is the most common analytical technique for the determination of BADGE and its derivatives.[14]

-

HPLC-FLD: This method offers good sensitivity and selectivity, as the aromatic structure of BADGE and its derivatives allows for fluorescence detection.[8]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides higher selectivity and structural confirmation, which is particularly useful for complex food matrices.[3][15] It is considered the gold standard for confirmatory analysis.

Caption: General analytical workflow for BADGE derivatives.

Section 5: Factors Influencing the Formation and Migration of BADGE-HCl

Several factors can influence the extent of BADGE-HCl formation and its subsequent migration into food:

-

Type of Can Coating: The presence of PVC in the lacquer is a primary determinant for the availability of HCl.[8]

-

Food Matrix: Fatty foods tend to facilitate the migration of lipophilic compounds like BADGE and its derivatives.[7] Acidic foods can accelerate the hydrolysis and hydrochlorination reactions.[3]

-

Processing Conditions: The high temperatures used during sterilization can promote both the degradation of PVC and the reaction of BADGE with HCl.[6][9]

-

Storage Time and Temperature: Longer storage times and elevated temperatures can lead to increased migration of these compounds from the can coating into the food.[6][7]

Section 6: Conclusion and Future Perspectives

The formation of BADGE-HCl and other derivatives from epoxy resin can coatings is a complex issue at the intersection of materials science, chemistry, and food safety. While regulatory frameworks are in place to limit consumer exposure, ongoing research is necessary to fully understand the toxicological risks associated with these compounds.

Future research should focus on:

-

Developing a more comprehensive toxicological database for BADGE chlorohydrins and other derivatives.

-

Investigating the formation of adducts between BADGE derivatives and food components, such as proteins, and their toxicological relevance.[16][17]

-

Exploring the development of alternative can coatings that do not rely on BADGE or PVC, thereby eliminating the potential for the formation of these contaminants.

A thorough understanding of the principles outlined in this guide is essential for ensuring the safety of packaged foods and for the continued development of improved food contact materials.

References

- 1. Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. EU Ban of BPA and other Bisphenols in Food Contact Materials - ECA Academy [gmp-compliance.org]

- 5. researchgate.net [researchgate.net]

- 6. foodpackagingforum.org [foodpackagingforum.org]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciprofiles.com [sciprofiles.com]

- 11. Restriction of epoxy derivatives in food contact materials | EUR-Lex [eur-lex.europa.eu]

- 12. compliancegate.com [compliancegate.com]

- 13. Genotoxicity of the coating lacquer on food cans, bisphenol A diglycidyl ether (BADGE), its hydrolysis products and a chlorohydrin of BADGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. newfoodmagazine.com [newfoodmagazine.com]

- 17. Preparation and safety assessment of BADGE- histidine adduct from epoxy-coated cans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether and Related BADGE Derivatives

Executive Summary

Bisphenol A diglycidyl ether (BADGE) and its derivatives, including Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, are compounds of significant industrial and toxicological interest. Originating from epoxy resins used in food packaging, adhesives, and coatings, these molecules can migrate into consumables, leading to human exposure.[1][2] This guide provides an in-depth analysis of their biological activities, moving beyond a simple recitation of facts to explore the mechanistic underpinnings of their effects. We dissect the dual-role of BADGE as both a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist and antagonist, a context-dependent activity that dictates its influence on adipogenesis and inflammation.[3][4] Furthermore, we examine its function as an endocrine-disrupting chemical (EDC), detailing its interactions with estrogen and androgen receptors.[5][6] The guide consolidates findings on cytotoxicity, genotoxicity, and neurodevelopmental impacts, presenting a holistic view of the compounds' toxicological profiles.[6][7][8] To bridge theory and practice, we provide validated, step-by-step experimental protocols for assessing cytotoxicity and nuclear receptor activation, complete with the scientific rationale for each step. This document is designed to be a critical resource for professionals investigating the biological implications of these ubiquitous environmental contaminants.

Chapter 1: Introduction to BADGE and its Derivatives

Chemical Identity and Environmental Fate

Bisphenol A diglycidyl ether (BADGE) is the foundational monomer for many epoxy resins.[9] Its chemical structure features a Bisphenol A core with two reactive glycidyl ether side chains. However, in biological and environmental systems, the parent BADGE molecule is often a transient species. Upon contact with aqueous, acidic, or chlorine-containing media—such as those found in canned foods—BADGE undergoes hydrolysis and chlorination.[10][11] This transformation yields a family of derivatives, including the mono- and di-hydrolyzed forms (BADGE·H₂O, BADGE·2H₂O) and various chlorohydrins, such as the topic of this guide, this compound (a BADGE·HCl adduct).[12][13] Biomonitoring studies frequently detect these more stable derivatives in human plasma, urine, and adipose tissue, underscoring the necessity of studying their specific biological activities rather than focusing solely on the parent compound.[10][14]

Primary Sources of Human Exposure

The primary route of human exposure to BADGE and its derivatives is through diet. As a component of the internal coatings of food and beverage cans, residual unpolymerized BADGE can leach into the contents.[1][2] The sterilization process and long-term storage can accelerate this migration and the subsequent formation of derivatives.[1] Additional exposure sources include paints, adhesives, and certain medical devices like intravenous sets and catheters.[2] European regulations have set specific migration limits for the sum of BADGE and its key derivatives in foodstuffs, highlighting the recognized potential for human health risks.[2][12]

Chapter 2: Core Mechanisms of Biological Activity

Interaction with Nuclear Receptors: A Central Paradigm

Nuclear receptors are a class of ligand-activated transcription factors that govern a vast array of physiological processes, including metabolism, development, and homeostasis.[15][16] Many of the biological effects of BADGE derivatives are mediated through their direct interaction with these receptors. By binding to a receptor's ligand-binding domain (LBD), these compounds can act as agonists (activators) or antagonists (inhibitors), altering the receptor's conformation and its ability to recruit co-activator or co-repressor proteins, thereby modulating the transcription of target genes.[16][17]

The Peroxisome Proliferator-Activated Receptor γ (PPARγ) Axis

PPARγ is a master regulator of adipogenesis (fat cell differentiation) and plays a critical role in lipid metabolism and insulin sensitivity.[18] The interaction of BADGE with PPARγ is complex and demonstrates significant cell-type specificity, a crucial insight for researchers in this field.

-

Antagonistic Activity: In adipogenic cell lines such as 3T3-L1, BADGE functions as a PPARγ antagonist.[3] It binds to the receptor with a micromolar affinity but fails to activate transcription. Instead, it competitively blocks the binding of known agonists (e.g., rosiglitazone), thereby inhibiting hormone-mediated adipocyte differentiation.[3] This antagonistic action has been leveraged experimentally to prevent steroid-related osteonecrosis in animal models by suppressing adipogenesis in bone marrow in favor of osteogenesis.[19]

-

Agonistic Activity: In stark contrast, in certain cell lines like the human endothelial-like cell line ECV304 and the murine macrophage-like cell line RAW 264.7, BADGE behaves as a PPARγ agonist.[4][20] In these cells, BADGE induces PPARγ-dependent reporter gene expression, promotes the nuclear localization of the receptor, and triggers downstream effects such as apoptosis in ECV304 cells and the suppression of inflammatory cytokine (TNF-α) production in macrophages.[4][20]

Expert Insight: This agonist/antagonist duality is likely attributable to the differential expression of nuclear receptor co-regulatory proteins in various cell types. The specific constellation of co-activators and co-repressors present in a given cell determines the functional outcome of ligand binding. This highlights the importance of selecting a biologically relevant cell model for in vitro studies.

Estrogenic and Anti-Androgenic Pathways

BADGE and its derivatives are well-documented endocrine-disrupting chemicals (EDCs).[1] Their activity is complex, involving multiple receptor systems.

-

Estrogenic Effects: Studies using yeast two-hybrid assays and competitive binding ELISAs have shown that fractions of commercial BADGE can bind to the human estrogen receptor alpha (hERα) and exhibit antagonistic activity.[5] More recent work has revealed a critical role for the G-protein-coupled estrogen receptor (GPER). The hydrated derivative, BADGE·2H₂O, at very low (picomolar) concentrations, accelerates neurite outgrowth in cortical neurons.[1][8] This effect was blocked by both a general estrogen receptor antagonist (ICI 182,780) and a specific GPER antagonist (G15), indicating that BADGE's neurodevelopmental effects are mediated through both classical ERs and GPER.[1][8]

-

Anti-Androgenic Effects: In vitro bioassays have demonstrated that BADGE can act as an androgen antagonist, contributing to its endocrine-disrupting profile.[6][21]

Chapter 3: Key Biological and Toxicological Endpoints

Cytotoxicity and Cell Proliferation

The effects of BADGE on cell viability and growth are pronounced but can be contradictory depending on the cell type. In human colorectal adenocarcinoma (Caco-2) cells, BADGE and its analogue BFDGE are cytotoxic.[7][22] They induce dose- and time-dependent morphological changes, cause cells to detach from the substratum, and inhibit proliferation.[7][22] A key mechanistic insight is that these compounds cause potent F-actin depolymerization, leading to a complete disruption of the cellular cytoskeleton at concentrations around 200 µM.[7] Interestingly, this cytotoxicity occurs without compromising plasma membrane integrity, as measured by LDH release or propidium iodide uptake assays.[7] In contrast, other studies have reported that BADGE and its chlorohydroxy derivatives can trigger proliferation in human breast cancer T47D cells, consistent with its EDC properties.[10]

Genotoxicity and Mutagenicity

There is clear evidence for the genotoxic potential of BADGE and its derivatives. The parent compound, BADGE, was found to be mutagenic in the Escherichia coli tryptophan reverse mutation assay, particularly in strains deficient in DNA repair (e.g., WP2uvrA).[6] Its first hydrolysis product, BADGE·H₂O, also showed mutagenicity, though it was less potent.[6] Mechanistically, BADGE has been shown to form DNA adducts in mouse skin, suggesting direct interaction with genetic material.[23][24] The formation of these adducts may be linked to the metabolic generation of glycidaldehyde from BADGE.[24]

Data Summary: In Vitro Biological Activities

| Compound/Derivative | Assay/Cell Line | Biological Effect | Effective Concentration | Reference |

| BADGE | 3T3-L1 Adipocytes | PPARγ Antagonism, Inhibition of Adipogenesis | Kd(app) ≈ 100 µM | |

| BADGE | ECV304, RAW 264.7 | PPARγ Agonism, Apoptosis, Anti-inflammatory | 10-100 µM | [4][20] |

| BADGE·2H₂O | Primary Cortical Neurons | Accelerated Neuritogenesis via GPER/ER | 1–100 pM | [1][8] |

| Commercial BADGE | Yeast Two-Hybrid (hERα) | Estrogenic Antagonism | Not Specified | [5] |

| BADGE | Caco-2 Cells | Cytotoxicity, F-actin Disruption, Anti-proliferative | 50-200 µM | [7] |

| BADGE | E. coli WP2uvrA | Mutagenicity | Not Specified | [6] |

Chapter 4: Methodologies for Assessing Biological Activity

Protocol: Assessing Cytotoxicity using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25] Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is a robust, self-validating system when appropriate controls are included.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations.

-

Negative Control: Wells with cells treated with vehicle (medium + 0.5% DMSO) only.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10% DMSO or Triton X-100).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate cell viability as a percentage relative to the negative (vehicle) control:

-

% Viability = (AbsorbanceTreated / AbsorbanceVehicle Control) * 100

-

-

Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Protocol: Quantifying Nuclear Receptor Activation via Luciferase Reporter Assay

Rationale: The luciferase reporter assay is a highly sensitive and quantitative method to measure the activation or inhibition of a specific transcription factor, such as PPARγ or ER. The system relies on cells co-transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a promoter with response elements (e.g., PPRE for PPARγ) upstream of a reporter gene (e.g., firefly luciferase). A third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included for normalization. Ligand binding to the receptor induces transcription of the firefly luciferase gene, and the resulting light emission is measured.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293T, which has low endogenous receptor expression) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Prepare a transfection cocktail using a lipid-based reagent (e.g., Lipofectamine). For each well, combine:

-

Expression plasmid for the nuclear receptor (e.g., pCMX-hPPARγ).

-

Reporter plasmid (e.g., pTK-PPREx3-luc).

-

Normalization plasmid (e.g., pRL-TK expressing Renilla luciferase). Follow the manufacturer's protocol for transfection. Incubate for 24 hours.

-

-

Treatment: Replace the transfection medium with fresh medium containing the test compound (e.g., BADGE derivative), a known agonist (positive control, e.g., rosiglitazone for PPARγ), a known antagonist (e.g., GW9662 for PPARγ), or vehicle (DMSO). To test for antagonistic activity, co-treat cells with the agonist and the test compound.

-

Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash cells with PBS and lyse them using 100 µL of passive lysis buffer.

-

Luminometry: Use a dual-luciferase reporter assay system.

-

Transfer 20 µL of cell lysate to a luminometer plate.

-

Add firefly luciferase substrate and measure luminescence (LUM₁).

-

Add Stop & Glo® reagent (which quenches the firefly reaction and activates Renilla) and measure luminescence (LUM₂).

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence for each well (LUM₁ / LUM₂) to normalize for transfection efficiency and cell number.

-

Express the results as "Fold Activation" relative to the vehicle control:

-

Fold Activation = (Normalized RatioTreated / Normalized RatioVehicle)

-

-

Plot Fold Activation against compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Chapter 5: Conclusion and Future Directions

The biological activity of this compound and related BADGE derivatives is multifaceted and highly context-dependent. Their ability to modulate critical signaling hubs like PPARγ and estrogen receptors positions them as potent endocrine disruptors with significant implications for metabolic health, inflammation, and development. The contradictory findings—agonist versus antagonist activity, anti-proliferative versus proliferative effects—underscore the necessity of careful experimental design and the selection of biologically relevant models.

Key knowledge gaps remain. While the activity of BADGE and its hydrolyzed forms has been studied, the specific toxicological profiles of individual chlorohydrin derivatives, such as the one highlighted in this guide, are less understood. Future research should focus on:

-

Derivative-Specific Toxicity: Systematically evaluating the biological activity of individual chlorinated and hydrolyzed derivatives to understand their unique contributions to the overall toxicity of BADGE mixtures.

-

In Vivo Correlation: Conducting more in vivo studies to validate the physiological relevance of in vitro findings, particularly concerning the dual PPARγ activity and neurodevelopmental effects.

-

Co-Factor Profiling: Investigating the expression profiles of nuclear receptor co-regulators across different tissues to build predictive models for the cell-type-specific effects of these compounds.

By addressing these questions, the scientific community can develop a more accurate and comprehensive risk assessment framework for this ubiquitous class of environmental contaminants.

References

- 1. mdpi.com [mdpi.com]

- 2. Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in Japanese infants with NICU hospitalization history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and estrogenic characterization of impurities in commercial bisphenol A diglycidyl ether (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro | WHO FCTC [extranet.who.int]